3-(2-Naphthyl)-D-alanine
Overview
Description
3-(2-Naphthyl)-D-alanine is an unnatural amino acid characterized by the presence of a naphthyl group attached to the alanine backbone. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and dyestuffs. The naphthyl group imparts unique chemical properties, making it a valuable intermediate in various synthetic processes.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Naphthyl)-D-alanine are Tyrosine–tRNA ligase, cytoplasmic , Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 , and Prothrombin . These proteins play crucial roles in protein synthesis, protein folding, and blood coagulation, respectively .
Mode of Action
This compound interacts with its targets through a process known as transamination . This involves the transfer of an amino group from one molecule (in this case, L-glutamate) to another (3-(2-Naphthyl)pyruvate), resulting in the synthesis of this compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the amino acid metabolism pathway . The transamination reaction that produces this compound is a key step in this pathway, influencing the balance of amino acids in the cell .
Pharmacokinetics
It’s important to note that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) can significantly impact its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target proteins. For instance, its interaction with Tyrosine–tRNA ligase could influence protein synthesis, potentially affecting cellular function and health .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its interaction with target proteins . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
3-(2-Naphthyl)-D-alanine plays a significant role in biochemical reactions, particularly in the study of protein function and enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of other amino acids and plays a role in nitrogen metabolism. Additionally, this compound can be incorporated into proteins, allowing researchers to study protein structure and function in greater detail .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, and apoptosis. The ability of this compound to impact these fundamental cellular processes makes it a valuable tool for studying cell biology and disease mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions underpin the diverse biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by aminotransferases, which transfer amino groups to form other amino acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions highlight the role of this compound in cellular metabolism and its potential impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The activity and function of this compound can be affected by its subcellular localization, as different cellular compartments provide distinct microenvironments and interactomes . Understanding the subcellular localization of this compound is essential for elucidating its biological roles and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)-D-alanine typically involves the transamination of 3-(2-naphthyl)pyruvate with D-glutamate. This reaction is catalyzed by aminotransferases, which facilitate the transfer of the amino group from glutamate to the keto acid, forming the desired amino acid. The reaction is carried out at elevated temperatures, often around 70°C, to ensure optimal enzyme activity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the required reaction conditions and ensure consistent product quality. The use of thermostable enzymes, such as those derived from hyperthermophilic organisms, is common to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Naphthyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthyl derivatives.
Substitution: Various substituted naphthylalanine derivatives.
Scientific Research Applications
3-(2-Naphthyl)-D-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
3-(2-Naphthyl)-L-alanine: Similar structure but with the L-configuration.
2-Naphthylalanine: Lacks the specific positioning of the naphthyl group.
Naphthylglycine: Contains a glycine backbone instead of alanine.
Uniqueness: 3-(2-Naphthyl)-D-alanine is unique due to its specific stereochemistry and the presence of the naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in pharmaceuticals and research .
Properties
IUPAC Name |
(2R)-2-amino-3-naphthalen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXHKDZASGCLU-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313769 | |
Record name | D-3-(2-Naphthyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76985-09-6 | |
Record name | D-3-(2-Naphthyl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76985-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-2-Naphthyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-3-(2-Naphthyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthalenepropanoic acid, α-amino-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-NAPHTHYL)-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571V312YMY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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